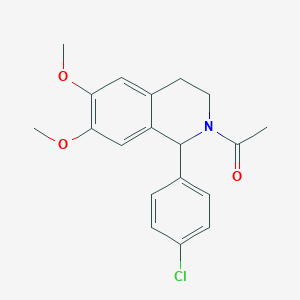![molecular formula C19H18N2O3 B4968163 N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B4968163.png)
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide, commonly known as DMF, is a chemical compound that has gained significant attention in the field of scientific research. DMF is a small molecule that has shown potential in various research applications due to its unique structure and properties.
Applications De Recherche Scientifique
DMF has been extensively studied for its potential in various scientific research applications. One of the primary applications of DMF is in the field of medicinal chemistry. DMF has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of various antioxidant and anti-inflammatory genes. DMF has been shown to activate the Nrf2 pathway, leading to the upregulation of these genes and the subsequent reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMF can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. In vivo studies have shown that DMF can reduce the growth of tumors in mice and improve the symptoms of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of DMF is its ability to activate the Nrf2 pathway, which can lead to the upregulation of various antioxidant and anti-inflammatory genes. This makes DMF a promising candidate for the treatment of various diseases. However, DMF also has some limitations. For example, it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, DMF can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the research on DMF. One possible direction is to investigate the use of DMF in combination with other drugs for the treatment of cancer and other diseases. Another direction is to develop new formulations of DMF that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of DMF and its potential side effects.
Conclusion:
In conclusion, DMF is a small molecule that has shown potential in various scientific research applications. Its unique structure and properties make it a promising candidate for the treatment of cancer, inflammation, and autoimmune disorders. However, further research is needed to fully understand the mechanism of action of DMF and its potential side effects.
Méthodes De Synthèse
The synthesis of DMF involves the reaction of 2-(2,6-dimethylphenoxy) acetyl chloride and 3-aminofuran in the presence of a base. The reaction yields DMF as a white solid, which can be purified by recrystallization. The synthesis of DMF is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-5-3-6-14(2)17(13)24-19-15(7-4-9-20-19)11-21-18(22)16-8-10-23-12-16/h3-10,12H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOXDGYNVXGVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4968099.png)
![N-(4-bromo-2-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4968106.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4968120.png)
![N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4968128.png)
![4-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4968135.png)

![N-(2-furylmethyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4968148.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4968150.png)
![9-[2-(2-methylphenoxy)ethyl]-8-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-9H-purin-6-amine](/img/structure/B4968169.png)
![1-(4-bromobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4968179.png)
![4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}morpholine](/img/structure/B4968182.png)
![7-(4-benzyl-1-piperazinyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4968190.png)
![N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4968196.png)